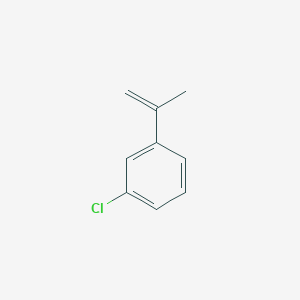

m-Isopropenylchlorobenzene

Description

Structure

3D Structure

Properties

CAS No. |

1712-71-6 |

|---|---|

Molecular Formula |

C9H9Cl |

Molecular Weight |

152.62 g/mol |

IUPAC Name |

1-chloro-3-prop-1-en-2-ylbenzene |

InChI |

InChI=1S/C9H9Cl/c1-7(2)8-4-3-5-9(10)6-8/h3-6H,1H2,2H3 |

InChI Key |

KECZPSPBNNGWDJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C1=CC(=CC=C1)Cl |

Canonical SMILES |

CC(=C)C1=CC(=CC=C1)Cl |

Other CAS No. |

1712-71-6 |

Origin of Product |

United States |

Synthetic Methodologies for M Isopropenylchlorobenzene

Dehydrochlorination Pathways

Dehydrochlorination reactions are a key strategy for the synthesis of m-isopropenylchlorobenzene. These methods typically involve the elimination of a hydrogen and a chlorine atom from an alkyl-substituted chlorobenzene (B131634) precursor to form the desired isopropenyl group.

Hydrogen Chloride Addition to Methylstyrene Intermediates

One synthetic route involves the addition of hydrogen chloride (HCl) to a methylstyrene intermediate, followed by dehydrochlorination.

The addition of hydrogen halides to alkenes is a classic example of an electrophilic addition reaction. libretexts.orglibretexts.org The reaction is initiated by the electrophilic attack of the proton from HCl on the electron-rich double bond of the methylstyrene. libretexts.org This process follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with fewer alkyl substituents, while the halide adds to the carbon with more alkyl substituents. libretexts.org This regioselectivity is dictated by the formation of the more stable carbocation intermediate. libretexts.org In the case of a styrene (B11656) derivative, the positive charge on the benzylic carbon is stabilized by resonance with the aromatic ring, making this a favorable pathway. youtube.com

The rate of addition of hydrogen halides to alkenes is influenced by the strength of the H-X bond, with the reaction rate increasing as the bond becomes weaker (HF < HCl < HBr < HI). libretexts.orglibretexts.org The reaction is typically carried out by bubbling gaseous hydrogen halide through the reactant or by using a solution of the hydrogen halide in a solvent like acetic acid, often at lower temperatures. libretexts.org

A study on the epoxidation of styrene derivatives by chlorite, which involves chlorine dioxide as the epoxidizing agent, provides insights into the kinetics of reactions involving substituted styrenes. The rate constants for the reaction of para-substituted styrenes with chlorine dioxide were determined, supporting a radical addition/elimination mechanism. researchgate.net While not a direct measure of HCl addition, this data highlights how substituents on the styrene ring influence reactivity.

Table 1: Reaction Parameters for Hydrochlorination of m-Methylstyrene

| Parameter | Value | Purpose |

| Temperature | 0–50°C (optimal at 20–30°C) | To minimize Friedel-Crafts byproducts. |

| Conditions | Solvent-free, HCl gas bubbled directly | To achieve high conversion. |

| Conversion | >95% | To maximize product yield. |

Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), are commonly used as catalysts in reactions like Friedel-Crafts alkylation. wikipedia.orgpearson.com They function by accepting an electron pair, which can increase the reactivity of a substrate. wikipedia.orgsioc.ac.cn However, in the context of HCl addition to methylstyrene, the presence of strong Lewis acids can promote undesired side reactions, such as Friedel-Crafts byproducts.

To enhance the selectivity of the desired hydrochlorination reaction, Lewis acid inhibitors can be employed. For instance, triphenylphosphine (B44618) oxide can be used as a Lewis acid inhibitor during the hydrochlorination of m-methylstyrene. This helps to suppress the catalytic activity of any trace Lewis acid impurities that might be present, thereby minimizing the formation of unwanted byproducts and leading to a higher yield of the desired α-chloroethyl-m-xylene intermediate.

Electrophilic Addition Kinetics and Thermodynamics

Photochlorination of Alkyl-Substituted Chlorobenzenes

Another synthetic approach involves the photochlorination of an alkyl-substituted chlorobenzene, such as m-chlorocumene (B1618335). nih.gov

Photochlorination proceeds via a free-radical chain mechanism, which is typical for the halogenation of alkanes and alkyl-substituted aromatic compounds under UV light. wikipedia.orgdocbrown.info The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•) upon exposure to UV radiation. wikipedia.orgquora.com

The subsequent steps involve chain propagation, where a chlorine radical abstracts a hydrogen atom from the alkyl side chain of the chlorobenzene derivative, creating an alkyl radical. wikipedia.orgquora.com This alkyl radical then reacts with another chlorine molecule to form the chlorinated product and a new chlorine radical, which continues the chain reaction. wikipedia.orgquora.com The reaction is terminated when two radicals combine. wikipedia.org

A patent describes a process for the selective aliphatic chlorination of cumene (B47948) derivatives in the presence of a free-radical initiator, preferentially chlorinating the α-position of the alkyl substituent. google.com

The regioselectivity of free-radical halogenation is influenced by the stability of the resulting radical intermediate. wikipedia.org Benzylic hydrogens, like those on the isopropyl group of m-chlorocumene, have weaker bond dissociation energies compared to other alkyl C-H bonds and are therefore selectively replaced. wikipedia.org

Steric hindrance can also play a significant role in determining the product distribution. In the chlorination of cumene, for example, the presence of the bulky isopropyl group can influence the position of chlorination on the aromatic ring. Similarly, in the photochlorination of the alkyl side chain, steric factors can affect the accessibility of different hydrogen atoms to the chlorine radical. The chlorination of alkyl-substituted heteroarenes has been shown to be sensitive to steric effects, with less congested C-H bonds being preferentially chlorinated. rsc.org

The chlorination of 2-alkylphenols with sulfuryl chloride catalyzed by a metal halide has been shown to be highly regioselective for para-chlorination, demonstrating the influence of both the catalyst and substrate structure on the reaction outcome. researchgate.net

Table 2: Product Distribution in the Chlorination of Cumene

| Product | Percentage |

| Cumene | 10.6% |

| 2-Chlorocumene | 28.8% |

| 3-Chlorocumene | 0.8% |

| 4-Chlorocumene | 56.6% |

| Polychlorinated cumenes | 3.3% |

This data illustrates the preference for chlorination at the para position relative to the ortho and meta positions in the ring chlorination of cumene.

Radical Mechanism of Photochlorination

Metal-Mediated Coupling and Elimination Reactions

A key strategy for constructing the carbon skeleton of this compound involves the creation of a new carbon-carbon bond through a Grignar-based reaction. This is followed by an elimination reaction to introduce the isopropenyl group's double bond.

Grignard Reagent Addition to Halobenzaldehydes

The synthesis initiates with the reaction of a suitable Grignard reagent with m-chlorobenzaldehyde. Specifically, isopropylmagnesium bromide is added to m-chlorobenzaldehyde to form the tertiary alcohol, 1-(3-chlorophenyl)-1-methylethanol. This reaction is a classic example of nucleophilic addition to a carbonyl group, where the Grignard reagent acts as a potent nucleophile. byjus.comnumberanalytics.com

While the addition of a Grignard reagent to an aldehyde or ketone creates a chiral center, achieving stereochemical control to favor one enantiomer over the other is a significant challenge in organic synthesis. ic.ac.uk For the synthesis of this compound from m-chlorobenzaldehyde, the initial product is a racemic mixture of the tertiary alcohol. The use of chiral ligands or catalysts can influence the stereochemical outcome of Grignard reactions, though this is often complex. ic.ac.uknih.gov The Felkin-Ahn model is a commonly used principle to predict the stereoselectivity of nucleophilic additions to carbonyl groups. rsc.org However, for some Grignard reagents, like allylmagnesium reagents, these models may not accurately predict the diastereoselectivity. nih.gov

The choice of solvent is critical in Grignard reactions as it influences the reagent's formation, stability, and reactivity. rsc.org Ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used because they solvate and stabilize the Grignard reagent. byjus.comfiveable.me THF, being more polar, can promote the formation of monomeric Grignard species, which can affect reactivity. fiveable.meacs.org Studies have shown that solvents can have a significant impact on the yield of Grignard reactions. For instance, in the reaction of benzylmagnesium bromide with 2-butanone, the yield was significantly higher in diethyl ether (94%) and 2-methyltetrahydrofuran (B130290) (2-MeTHF) (90%) compared to THF (27%), where the formation of a Wurtz coupling by-product was more prominent. rsc.orgresearchgate.net The use of 2-MeTHF, which can be derived from renewable resources, is considered a greener alternative to traditional solvents like diethyl ether and THF. rsc.org

Table 1: Effect of Solvent on the Yield of a Grignard Reaction

| Solvent | Activator | Yield (%) |

| Diethyl Ether (Et₂O) | I₂ | 94 |

| Tetrahydrofuran (THF) | I₂ | 27 |

| 2-Methyltetrahydrofuran (2-MeTHF) | I₂ | 90 |

| Cyclopentyl methyl ether (CPME) | DIBAL-H | 45 |

| Diethoxymethane (DEM) | DIBAL-H | 45 |

Data sourced from a systematic evaluation of solvent effects on Grignard reactions. rsc.orgresearchgate.net

Stereochemical Control in Grignard Additions

Acid-Catalyzed Dehydration of Tertiary Alcohol Intermediates

Following the Grignard addition, the resulting tertiary alcohol, 1-(3-chlorophenyl)-1-methylethanol, undergoes acid-catalyzed dehydration to yield this compound. This elimination reaction is crucial for introducing the double bond of the isopropenyl group. chemistrysteps.comunacademy.com

The dehydration of secondary and tertiary alcohols in the presence of a strong acid typically proceeds through an E1 (unimolecular elimination) mechanism. chemistrysteps.comperiodicchemistry.comlibretexts.org The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst, forming an alkyloxonium ion. unacademy.comlibretexts.org This converts the hydroxyl group into a good leaving group (water). chemistrysteps.comperiodicchemistry.com The alkyloxonium ion then departs, forming a carbocation intermediate. periodicchemistry.comlibretexts.org The stability of this carbocation is a key factor, with tertiary carbocations being more stable than secondary, which are more stable than primary. unacademy.comperiodicchemistry.com Finally, a base (such as a water molecule or the conjugate base of the acid) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of the alkene. libretexts.org

The choice and optimization of the acid catalyst are important for maximizing the yield and selectivity of the dehydration reaction. Common strong acids used include sulfuric acid and phosphoric acid. chemistrysteps.com The reaction temperature is also a critical parameter, with tertiary alcohols generally requiring milder conditions than secondary or primary alcohols. unacademy.comlibretexts.org For instance, tertiary alcohols can often be dehydrated at temperatures between 25°C and 80°C. unacademy.comlibretexts.orgquora.com Catalyst systems can be optimized to improve efficiency and selectivity. For example, iron-based catalysts have been shown to be effective for the dehydration of benzylic alcohols like 1-phenylethanol (B42297) to styrene, demonstrating high catalytic efficiency at moderate temperatures. Other catalytic systems, such as those using phosphonium (B103445) ionic liquids or arylboronic acids, have also been explored for alcohol dehydration reactions. mun.caacs.org Optimization studies for dehydrative reactions have also investigated the role of solvents, with hexafluoroisopropanol (HFIP) showing promise in promoting these transformations, sometimes even without the need for an additional catalyst. acs.org

Table 2: Comparison of Catalytic Systems for Benzylic Alcohol Dehydration

| Catalyst System | Alcohol Substrate | Product | Yield (%) | Conditions |

| [Fe(OTf)₂(FOX)] | 1-Phenylethanol | Styrene | 74 | 1 mol% catalyst, o-dichlorobenzene, 100°C |

| InCl₃/AgClO₄/Bu₄NPF₆/1,1'-binaphthol | α-Alkyl propargyl alcohols | α-Aryl- and heteroaryl-propargyl compounds | Good to high | Mild, open-air |

| Hexafluoroisopropanol (HFIP) | Electron-rich secondary benzylic alcohols | Thioethers | 96 (for one example) | 80°C, 20 h |

Data compiled from various studies on alcohol dehydration. acs.orgresearchgate.net

Mechanistic Aspects of Dehydration

Dehydrogenation of Isopropylated Chlorobenzene Derivatives

The dehydrogenation of m-chlorocumene presents a high-yield pathway to this compound. This process is predicated on the initial successful synthesis of the m-chlorocumene substrate.

Friedel-Crafts Alkylation for m-Chlorocumene Synthesis

The synthesis of m-chlorocumene is commonly accomplished through the Friedel-Crafts alkylation of chlorobenzene. This electrophilic aromatic substitution reaction introduces an isopropyl group onto the chlorobenzene ring. vedantu.comopenochem.orgmasterorganicchemistry.com

Lewis acids are essential catalysts for the Friedel-Crafts alkylation reaction, as they facilitate the formation of the carbocation electrophile from the alkyl halide. vedantu.comopenochem.org In the synthesis of m-chlorocumene from chlorobenzene and an isopropyl halide, aluminum chloride (AlCl₃) is a commonly employed catalyst. vedantu.com Other Lewis acids like ferric chloride (FeCl₃) can also be used. vedantu.com The choice of catalyst is critical as it influences the reaction rate and the distribution of isomers.

Table 1: Catalyst Systems for Friedel-Crafts Alkylation of Chlorobenzene

| Catalyst | Alkylating Agent | Product | Notes |

| AlCl₃ | Isopropyl chloride | m-Chlorocumene | A common and effective Lewis acid catalyst for this reaction. vedantu.com |

| FeCl₃ | Chlorine gas | Mixture of chlorocumene isomers | Used in the direct chlorination of cumene, yielding a mixture of ortho, meta, and para isomers. |

To achieve optimal yield and selectivity for m-chlorocumene, controlling the reaction conditions is paramount. The reaction is typically carried out at low temperatures, for instance, between 0 and 5°C, when using aluminum chloride as the catalyst. This temperature control helps to minimize the formation of unwanted byproducts and isomeric impurities. The direct chlorination of cumene, while a potential route, often results in a mixture of isomers, with the meta isomer being a minor product. For example, chlorination using ferric chloride as a catalyst at moderate temperatures yields only 1.0% m-chlorocumene, alongside significant amounts of the ortho (41.8%) and para (40.8%) isomers. Therefore, the Friedel-Crafts alkylation of chlorobenzene with an isopropyl halide under controlled temperatures is the preferred method for selectively synthesizing the meta isomer, achieving yields in the range of 70-75%.

Table 2: Reaction Conditions and Product Distribution for Chlorocumene Synthesis

| Method | Catalyst | Temperature | Key Products & Yield/Selectivity |

| Friedel-Crafts Alkylation | AlCl₃ | 0–5°C | m-Chlorocumene (Yield: 70–75%) |

| Direct Chlorination of Cumene | FeCl₃ | Moderate | o-Chlorocumene (41.8%), p-Chlorocumene (40.8%), m-Chlorocumene (1.0%), Polychlorinated cumenes (15%) |

| Direct Chlorination of Cumene | Fe and FeS | 50°C | p-Chlorocumene (56.6%), o-Chlorocumene (28.8%), m-Chlorocumene (0.8%), Polychlorinated cumenes (3.3%) |

Catalyst Systems for Alkylation

Catalytic Dehydrogenation Processes for Aromatic Isopropenyl Formation

Once m-chlorocumene is synthesized, the subsequent step is its catalytic dehydrogenation to form this compound. This process involves the removal of two hydrogen atoms from the isopropyl group, creating a double bond and yielding the desired isopropenyl group.

Heterogeneous catalysts are pivotal in the dehydrogenation of cumene and its derivatives. mdpi.comrsc.org These catalysts, typically solid materials, provide active sites for the reaction to occur. For the dehydrogenation of m-chlorocumene, a palladium on carbon (Pd/C) catalyst is an effective choice. The use of a solid catalyst simplifies the separation of the catalyst from the reaction mixture, which is a significant advantage in industrial processes. The support material, such as activated carbon, plays a crucial role in dispersing the active metal and enhancing its stability and activity. rsc.org Research on related dehydrogenation reactions, such as for liquid organic hydrogen carriers (LOHCs), has shown that catalysts like platinum on carbon (Pt/C) and palladium on alumina (B75360) (Pd/Al₂O₃) are also effective for dehydrogenating cyclic hydrocarbons. mdpi.com

The efficiency of the catalytic dehydrogenation of m-chlorocumene is highly dependent on the reaction temperature and pressure. The reaction is typically conducted at elevated temperatures, in the range of 300–350°C. Within this temperature range, a high conversion of m-chlorocumene can be achieved, reaching 90–95%. The selectivity towards the formation of this compound is also high, at 85–90%. The endothermic nature of dehydrogenation reactions means that higher temperatures generally favor the formation of the products. mdpi.com However, excessively high temperatures can lead to side reactions and catalyst deactivation due to coking. rsc.org Therefore, optimizing the temperature is crucial for maximizing the yield of the desired product while maintaining catalyst longevity. The pressure at which the reaction is carried out also influences the equilibrium and rate of the reaction, although specific data on its effect on m-chlorocumene dehydrogenation is not extensively detailed in the provided search results.

Table 3: Dehydrogenation of m-Chlorocumene

| Catalyst | Temperature | Conversion | Selectivity |

| 5 wt% Pd/C | 300–350°C | 90–95% | 85–90% |

Heterogeneous Catalysis in Dehydrogenation

Alternative and Emerging Synthetic Routes

While traditional methods provide viable pathways to this compound, research into alternative and emerging synthetic routes aims to improve efficiency, substrate scope, and reaction conditions. These novel approaches include the thermal decomposition of specific precursors and the application of modern cross-coupling chemistry.

The thermal decomposition of hydrazones, particularly tosylhydrazones, represents a classic yet adaptable method for alkene synthesis. This route, related to the Bamford-Stevens and Shapiro reactions, can be tailored for the preparation of styrenic compounds like this compound. wikipedia.orgunacademy.comchemistnotes.com

This synthetic strategy is adapted for the synthesis of this compound by starting with a suitable ketone precursor, namely m-chloroacetophenone. The ketone is first converted to its corresponding hydrazone, typically a p-toluenesulfonylhydrazone (tosylhydrazone), by reaction with p-toluenesulfonylhydrazide.

The subsequent decomposition of the hydrazone intermediate leads to the formation of the isopropenyl group. In a method analogous to the Wolff-Kishner reduction, the hydrazone of m-chloroacetophenone is heated in a high-boiling point solvent, such as diethylene glycol, with a strong base like potassium hydroxide. The reaction proceeds at elevated temperatures, typically in the range of 140–148°C. This process induces the elimination of nitrogen gas and the tosyl group, resulting in the formation of the desired carbon-carbon double bond. Following the reaction, this compound can be isolated and purified by distillation, with reported yields in the range of 60–70%.

Table 1: Reaction Parameters for Hydrazone Decomposition Route

| Parameter | Value |

| Starting Material | Hydrazone of m-chloroacetophenone |

| Base / Medium | Potassium Hydroxide / Diethylene Glycol |

| Temperature | 140–148°C |

| Reported Yield | 60–70% |

A primary challenge in the thermal decomposition of hydrazones is the potential for competing side reactions, which can lower the yield and complicate the purification of the final product. unacademy.comchemistnotes.com The specific pathway and product distribution can be highly dependent on the reaction conditions, such as the solvent (protic vs. aprotic) and the base used. unacademy.comalfa-chemistry.com

Common side reactions include:

Azine Formation : The self-condensation of two hydrazone molecules can lead to the formation of a symmetrical azine, a common side product if the decomposition is not efficient. bristol.ac.uk

Carbocation Rearrangement : In protic solvents, the reaction may proceed through a carbocation intermediate after the loss of nitrogen gas. alfa-chemistry.com This carbocation can undergo rearrangement, leading to isomeric alkene products.

Carbene-Mediated Reactions : In aprotic solvents, the decomposition may generate a carbene intermediate. chemistnotes.comalfa-chemistry.com While this can lead to the desired alkene via a 1,2-hydrogen shift, the highly reactive carbene can also participate in undesired insertion reactions. alfa-chemistry.comresearchgate.net

Thermodynamic vs. Kinetic Control : Depending on the base and conditions, there can be a competition between the formation of the more-substituted (thermodynamic) and less-substituted (kinetic) alkene. chemistnotes.comchemistnotes.com While the target compound is the thermodynamically favored product in this case, improper control can lead to mixtures.

Minimizing these side reactions requires careful optimization of temperature, base concentration, and reaction time to favor the desired elimination pathway. bristol.ac.uk

Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and selectivity. nih.govmdpi.com Several of these methods are applicable to the synthesis of this compound by coupling an aryl halide with an isopropenyl-containing organometallic reagent. Palladium and nickel are the most common catalysts for these transformations. wikipedia.orgnih.gov The general approach involves the reaction of a m-chlorophenyl derivative with a reagent that can transfer an isopropenyl group.

Key examples of applicable coupling reactions include:

Suzuki-Miyaura Coupling : This reaction typically couples an organoboron compound with an organohalide. libretexts.org For this synthesis, one could react m-chlorophenylboronic acid with an isopropenyl halide or, more commonly, couple 1-chloro-3-halobenzene (e.g., 1-bromo-3-chlorobenzene) with isopropenylboronic acid or its esters. The reaction is valued for the low toxicity and stability of the boronic acid reagents. organic-chemistry.org

Stille Coupling : This method uses an organotin reagent (organostannane) as the coupling partner for the organohalide. organic-chemistry.orgwikipedia.org The synthesis would involve reacting m-chlorobenzene (or the more reactive m-bromochlorobenzene) with an isopropenylstannane, such as isopropenyltributyltin. While versatile, a significant drawback of the Stille reaction is the high toxicity of the organotin compounds and byproducts. organic-chemistry.orgnrochemistry.com

Negishi Coupling : This reaction employs an organozinc reagent, which is coupled with the organohalide. wikipedia.org To form this compound, an isopropenylzinc halide could be reacted with 1-chloro-3-iodobenzene (B1293798) or 1-chloro-3-bromobenzene. Aryl chlorides are also viable but generally exhibit lower reactivity. wikipedia.org Organozinc reagents are highly reactive but can be sensitive to air and moisture. wikipedia.org

A primary challenge across these methods is the relative inertness of aryl chlorides compared to aryl bromides or iodides, often requiring more active catalysts, specialized ligands, or higher reaction temperatures to achieve good yields. wikipedia.orgorganic-chemistry.org Another potential side reaction, particularly when using secondary alkyl organometallics, is β-hydride elimination, which can lead to isomerization or reduction byproducts, though this is less of a concern with the sp²-hybridized isopropenyl group. nih.govrsc.orgnih.gov

Table 2: Comparison of Potential Cross-Coupling Routes for Isopropenyl Introduction

| Reaction | Organometallic Reagent | Typical Catalyst | Advantages | Challenges |

| Suzuki Coupling | Isopropenylboronic acid / ester | Pd(PPh₃)₄, Pd(OAc)₂ | Low toxicity of boron reagents; stable reagents; tolerant of many functional groups. libretexts.orgorganic-chemistry.org | Requires a base for activation of the boronic acid. organic-chemistry.org |

| Stille Coupling | Isopropenyltributylstannane | Pd(PPh₃)₄ | Moisture and air-insensitive organometallic reagent; mild reaction conditions. wikipedia.orgnrochemistry.com | High toxicity of organotin compounds and byproducts; purification can be difficult. organic-chemistry.orgnrochemistry.com |

| Negishi Coupling | Isopropenylzinc halide | Pd(0) or Ni(0) complexes wikipedia.org | High reactivity of organozinc reagent; high functional group tolerance. wikipedia.orgnih.gov | Organozinc reagents are often sensitive to air and moisture. wikipedia.org |

Reaction Chemistry and Mechanistic Studies of M Isopropenylchlorobenzene

Reactions Involving the Aromatic Chlorine Atom

Nucleophilic Aromatic Substitution Potential

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org In m-isopropenylchlorobenzene, the isopropenyl group is not a sufficiently strong electron-withdrawing group to activate the chlorine for a classical SNAr addition-elimination mechanism under standard conditions. The lack of an ortho or para electron-withdrawing group means that the resonance stabilization of the Meisenheimer complex would be minimal. libretexts.org

However, under forcing conditions with very strong bases, such as sodium amide (NaNH₂), nucleophilic substitution on unactivated aryl halides can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. libretexts.orggovtpgcdatia.ac.iniscnagpur.ac.in In the case of this compound, treatment with a strong base could lead to the formation of two different benzyne intermediates due to the possibility of proton abstraction from either carbon adjacent to the chlorine atom. This would result in a mixture of products, a phenomenon known as cine substitution. govtpgcdatia.ac.in

Metal-Catalyzed Cross-Coupling Reactions at the Halogen Site

The carbon-chlorine bond in this compound is a potential site for various transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnsioc-journal.cn Aryl chlorides are generally less reactive than the corresponding bromides and iodides in these reactions, often necessitating more specialized catalyst systems. These systems typically employ electron-rich, bulky phosphine (B1218219) ligands on a palladium or nickel center to facilitate the oxidative addition step, which is often rate-limiting. eie.grresearchgate.net

Several key cross-coupling reactions could be applied to this compound:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck-Mizoroki Reaction: Palladium-catalyzed reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Palladium- and copper-cocatalyzed reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine to form an aniline (B41778) derivative.

The success of these reactions would depend on optimizing the catalyst, ligand, base, and solvent to overcome the lower reactivity of the aryl chloride. The isopropenyl group is generally stable under these conditions, although potential side reactions involving the double bond could occur at high temperatures or with certain catalysts.

Table 1: Representative Metal-Catalyzed Cross-Coupling Reactions Applicable to this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | Biaryl |

| Heck-Mizoroki | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Aryl-Alkyne |

| Buchwald-Hartwig | Amine (e.g., Morpholine) | Pd₂(dba)₃ / BINAP | N-Aryl Amine |

Mechanistic Investigations and Reaction Pathway Analysis

A detailed understanding of the reaction mechanisms is crucial for predicting reactivity and optimizing reaction conditions.

Elucidation of Elementary Steps and Reaction Intermediates

The mechanisms of the reactions involving this compound can be broken down into a sequence of elementary steps. wikipedia.org

Nucleophilic Aromatic Substitution (Benzyne Mechanism):

Elimination: A strong base abstracts a proton from a carbon atom adjacent to the chlorine, followed by the elimination of the chloride ion to form a highly reactive benzyne intermediate. iscnagpur.ac.in

Addition: The nucleophile attacks one of the carbons of the triple bond in the benzyne intermediate, forming a carbanion.

Protonation: The carbanion is protonated by the solvent or another proton source to yield the final product.

Metal-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura):

Oxidative Addition: The low-valent palladium(0) catalyst inserts into the carbon-chlorine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the palladium(0) catalyst.

Transition State Theory and Potential Energy Surfaces (PES) Analysis

Transition state theory provides a framework for understanding the rates of chemical reactions by examining the properties of the transition state, the highest energy point along the reaction coordinate. nih.govrsc.org The potential energy surface (PES) is a multidimensional surface that represents the energy of a chemical system as a function of the positions of its atoms. nih.gov

For reactions of this compound, computational methods can be used to map the PES for a given transformation. This allows for the identification of transition states and the calculation of activation energies, which are directly related to the reaction rate. For instance, in a metal-catalyzed cross-coupling reaction, the PES would show the energy changes associated with oxidative addition, transmetalation, and reductive elimination, helping to identify the rate-determining step of the catalytic cycle. nih.gov

Computational Studies on Reaction Pathway Bifurcations and Selectivity

Computational chemistry is a powerful tool for investigating complex reaction pathways, especially those with bifurcations where an intermediate can lead to multiple products. nih.gov For the benzyne mechanism involving this compound, computational studies could predict the relative energies of the two possible benzyne intermediates and the transition states for nucleophilic attack at different positions. This would provide insight into the expected regioselectivity of the reaction.

Similarly, in cross-coupling reactions, computational models can help rationalize the selectivity observed with different ligands or substrates. By calculating the energies of competing transition states, one can predict which reaction pathway is favored, guiding the development of more efficient and selective catalysts.

Kinetic Isotope Effects in Reaction Mechanism Determination

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.orglibretexts.org It is a sensitive probe of the reaction mechanism, particularly the rate-determining step. nih.govyoutube.com

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step. nih.gov

Secondary KIE: Smaller KIEs can be observed when the isotopic substitution is at a position not directly involved in bond breaking or formation. These effects arise from changes in hybridization or steric environment between the reactant and the transition state. libretexts.org

In studying the reactions of this compound, KIEs could be used to distinguish between possible mechanisms. For example, in a proposed E2-like elimination to form a benzyne, substituting the ortho-protons with deuterium (B1214612) would be expected to produce a significant primary KIE if C-H bond cleavage is rate-limiting. In contrast, for a metal-catalyzed coupling, the absence of a KIE upon deuteration of the aromatic ring would suggest that C-H bond activation is not involved in the rate-determining step.

Table 2: Application of Kinetic Isotope Effects (KIE) in Mechanistic Analysis

| Reaction Type | Isotopic Labeling Position | Expected KIE (kL/kH) wikipedia.org | Mechanistic Insight |

| Benzyne Formation (E2-like) | C-H bond ortho to Cl | > 1 (Primary) | C-H bond cleavage is part of the rate-determining step. |

| Suzuki Coupling | C-Cl bond (¹²C/¹³C) | > 1 (Primary) | Oxidative addition (C-Cl bond cleavage) is likely rate-determining. |

| Nucleophilic Attack on Benzene (B151609) | C-H bonds on the ring | ≈ 1 (Secondary) | C-H bonds are not broken in the rate-determining step. |

Polymerization Chemistry of M Isopropenylchlorobenzene

Homopolymerization Studies

Homopolymerization studies of m-isopropenylchlorobenzene focus on the formation of a polymer chain consisting solely of repeating this compound units. These studies are crucial for understanding the fundamental reactivity of the monomer and the properties of the resulting polymer.

Free radical polymerization is a common method for polymerizing vinyl monomers and proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. wikipedia.orgfujifilm.comnumberanalytics.com

The initiation of free radical polymerization involves the generation of free radicals from an initiator molecule, which then add to a monomer unit to create an active center. wikipedia.orguomustansiriyah.edu.iq Common initiators for free radical polymerization include azo compounds, such as azobisisobutyronitrile (AIBN), and peroxides, like benzoyl peroxide. fujifilm.comnumberanalytics.com These initiators decompose upon heating or irradiation to form primary radicals. uc.edu

The efficiency of an initiator (ƒ) is a critical factor, representing the fraction of radicals that successfully initiate a polymer chain. wikipedia.orguvebtech.com Not all generated radicals contribute to polymerization due to side reactions like recombination within the solvent cage. wikipedia.org Typical initiator efficiencies range from 0.3 to 0.8. uvebtech.com The rate of initiation is directly proportional to the initiator concentration. uvebtech.com

For this compound, the initiation process would involve the addition of a primary radical to the double bond of the isopropenyl group, forming a new, more stable benzylic radical. The rate of this initiation step is influenced by the type of initiator and the reaction conditions.

Following initiation, the polymer chain grows through the sequential addition of monomer molecules to the radical at the end of the growing chain in the propagation step. fujifilm.comfiveable.me The rate of polymerization (R_p) is dependent on the concentrations of both the monomer ([M]) and the active radical centers ([M•]), as described by the equation R_p = k_p[M][M•], where k_p is the propagation rate constant. fiveable.me

The yield and molecular weight of the resulting poly(this compound) are significantly influenced by various reaction conditions.

Temperature: Increasing the reaction temperature generally increases the rate of initiator decomposition and the rate of propagation, leading to a faster polymerization rate. fiveable.memdpi.com However, higher temperatures can also lead to lower molecular weights due to an increased rate of termination and chain transfer reactions. researchgate.net

Monomer Concentration: The rate of polymerization is directly proportional to the monomer concentration. fiveable.mekharagpurcollege.ac.in

Solvent: The choice of solvent can affect the polymerization kinetics by influencing the solubility of the monomer and polymer, and by potentially participating in chain transfer reactions, which can lower the molecular weight of the polymer. wikipedia.org

Chain Transfer Agents: The presence of chain transfer agents can decrease the molecular weight of the polymer by terminating a growing chain and initiating a new one. fiveable.me

Interactive Table: Influence of Reaction Conditions on Free Radical Polymerization

| Parameter | Effect on Polymerization Rate | Effect on Molecular Weight |

| ↑ Temperature | Increases | Decreases |

| ↑ Initiator Concentration | Increases | Decreases |

| ↑ Monomer Concentration | Increases | Increases |

| Presence of Chain Transfer Agent | Generally no significant effect | Decreases |

Ionic polymerization methods are more selective than free radical polymerization and are highly sensitive to the monomer's electronic structure. du.edu.egstanford.edu The feasibility of cationic or anionic polymerization depends on the ability of the monomer's substituents to stabilize the corresponding charged active centers. stanford.edu

Cationic Polymerization:

In cationic polymerization, the active centers are carbocations. nii.ac.jpnumberanalytics.com This type of polymerization is suitable for monomers with electron-donating substituents that can stabilize the positive charge on the growing chain end. wikipedia.org The initiation of cationic polymerization can be achieved using protic acids (like sulfuric or perchloric acid) or Lewis acids (such as boron trifluoride or aluminum chloride), often in the presence of a co-initiator like water. wikipedia.orguomosul.edu.iq

For this compound, the isopropenyl group is electron-donating and can stabilize a carbocation. However, the chlorine atom is electron-withdrawing, which would destabilize the carbocation. This opposing electronic effect makes the cationic polymerization of this compound potentially complex. The stability of the generated carbocationic active center is crucial for successful polymerization and is influenced by the solvent polarity and the nature of the counter-ion. wikipedia.orgscribd.com A more polar solvent can help to solvate the ion pair, potentially increasing the propagation rate. scribd.com

Anionic Polymerization:

Anionic polymerization proceeds through carbanionic active centers and is effective for monomers with electron-withdrawing substituents that can stabilize the negative charge. du.edu.egwikipedia.org Initiators for anionic polymerization are typically strong nucleophiles, such as organolithium compounds (e.g., n-butyllithium) or alkali metals. du.edu.eguni-bayreuth.de

The chlorine atom on the benzene (B151609) ring of this compound is electron-withdrawing and would help to stabilize a carbanionic active center formed at the α-carbon of the isopropenyl group through resonance and inductive effects. The stability of these active centers is a key feature of "living" anionic polymerization, where termination and chain transfer reactions are absent, allowing for the synthesis of polymers with well-defined molecular weights and architectures. wikipedia.orguni-bayreuth.denih.gov The stability of the propagating carbanion is also dependent on the solvent and the counter-ion. uni-bayreuth.de In non-polar solvents, the active species often exist as aggregates, which can affect the polymerization kinetics. mdpi.commdpi.com

Ionic Polymerization (Cationic and Anionic)

Stereocontrol and Tacticity in Ionic Polymerization

The stereochemistry of adjacent chiral centers within a macromolecule, known as tacticity, significantly influences the physical properties of the resulting polymer. wikipedia.org The arrangement of these centers affects whether the polymer has a rigid, crystalline structure or a more flexible, amorphous form. wikipedia.org This, in turn, impacts the material's melting point, solubility, and mechanical characteristics. wikipedia.orgrsc.org Polymers with a regular, ordered structure, such as isotactic (substituents on the same side) or syndiotactic (substituents on alternating sides) polymers, are often semicrystalline. wikipedia.orgncku.edu.tw In contrast, atactic polymers, which lack a regular order, are generally amorphous. wikipedia.orgncku.edu.tw

The control of tacticity is achieved through stereocontrolled polymerization. wikipedia.org While various methods exist, stereocontrol in radical and cationic polymerizations is less common compared to coordination and anionic polymerizations, which offer more defined stereochemistry at the propagating chain end. wikipedia.org Tacticity is typically measured using Nuclear Magnetic Resonance (NMR) spectroscopy, which can quantify the distribution of different stereochemical sequences (diads, triads, etc.). wikipedia.orgncku.edu.tw

For polymers derived from substituted styrenes, such as this compound, the tacticity has a notable effect on their properties. For instance, the stiffness and conformational properties of similar polymers like polypropylene (B1209903) are significantly dependent on their tacticity. uc.edu While specific studies on the ionic polymerization of this compound are not extensively detailed in the provided results, the principles of tacticity in vinyl polymers suggest that controlling the polymerization conditions (e.g., initiator, solvent, temperature) would be crucial for directing the stereochemical outcome of poly(this compound). The properties of such polymers would be expected to vary significantly with the degree of isotactic, syndiotactic, or atactic sequences achieved. rsc.orgncku.edu.tw

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

Controlled/living polymerization techniques are essential for synthesizing polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. sigmaaldrich.com Among these, Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are two of the most robust and widely used methods. sigmaaldrich.comnih.gov

Atom Transfer Radical Polymerization (ATRP)

ATRP is a controlled radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, typically alkyl halides. This equilibrium is catalyzed by a transition metal complex, most commonly based on copper. cmu.edu The process allows for the synthesis of well-defined polymers by minimizing termination reactions. sigmaaldrich.com ATRP is versatile and can be used with a wide range of monomers to create various polymer architectures, including block copolymers and star-shaped polymers. mdpi.com The functionality of the resulting polymers can be precisely controlled, making ATRP a valuable tool for creating materials with tailored properties. Photoinduced ATRP is a variation that uses light to initiate the polymerization, offering spatial and temporal control over the reaction. cmu.edu

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization

RAFT polymerization is another versatile controlled/living radical polymerization method that allows for the synthesis of polymers with well-defined structures. nih.govrsc.org This technique uses a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization process. nih.gov The choice of CTA is critical for controlling the polymerization of different monomers. nih.gov RAFT is compatible with a broad range of functional monomers and reaction conditions, including aqueous systems. fujifilm.com This method is particularly useful for creating complex polymer architectures like block, graft, and star copolymers. nih.govnumberanalytics.com Sequential polymerization using a macro-RAFT agent is a common strategy for synthesizing block copolymers. nih.gov

While specific examples of RAFT or ATRP applied directly to this compound are not detailed in the provided search results, these techniques are broadly applicable to vinyl monomers. sigmaaldrich.com The synthesis of polymers from similar monomers, like other chlorostyrenes, has been achieved using these methods. The ability to control the architecture of polymers derived from this compound using RAFT or ATRP would enable the creation of advanced materials with precisely engineered properties.

Copolymerization with Other Monomers

Copolymerization, the process of polymerizing two or more different monomers, is a powerful strategy for creating materials with properties that are intermediate to or enhanced compared to the respective homopolymers. wikipedia.org The arrangement of the different monomer units along the polymer chain can be alternating, statistical (random), or in blocks, each leading to distinct material properties. wikipedia.org

Reactivity Ratios and Sequence Distribution in Copolymers

The composition and microstructure of a copolymer are determined by the reactivity ratios of the comonomers. iupac.org Reactivity ratios (r1 and r2) are the ratios of the rate constant for a propagating chain ending in one monomer adding to the same monomer versus the other monomer. These ratios predict how monomers will arrange themselves in the copolymer chain. researchgate.net

If r1 and r2 are both close to 1, a statistical or random copolymer is formed. nih.gov

If both ratios are less than 1, the monomers tend to alternate along the chain.

If one ratio is high and the other is low, a blocky or gradient structure may result. nih.gov

The sequence distribution, which describes the arrangement of monomer units, can be predicted from these reactivity ratios. researchgate.netsapub.org Machine learning models are also being developed to predict reactivity ratios and the resulting copolymer microstructure. chemrxiv.org While specific reactivity ratios for this compound are not provided in the search results, these principles would govern its copolymerization with other vinyl monomers like styrene (B11656) or acrylates.

Synthesis of Block and Graft Copolymers for Tailored Properties

Block and graft copolymers are advanced materials with unique properties arising from their distinct architectures. numberanalytics.comnih.gov

Graft Copolymers consist of a main polymer backbone with one or more side chains of a different polymer. numberanalytics.com Synthesis strategies include "grafting-from," "grafting-onto," and "grafting-through" methods. mdpi.com In the "grafting-from" approach, initiating sites are created along a polymer backbone, from which the side chains are then grown. mdpi.com ATRP and RAFT are particularly effective for this, allowing for the synthesis of graft copolymers with well-defined structures. numberanalytics.comcmu.edu

The synthesis of block and graft copolymers containing units derived from this compound would allow for the creation of materials with tailored properties. For example, incorporating blocks of poly(this compound) could introduce specific thermal or mechanical characteristics into the final material. anl.govosti.gov

Crosslinking Chemistry of this compound-Derived Polymers

Crosslinking involves forming chemical bonds between polymer chains to create a three-dimensional network. specialchem.com This process transforms thermoplastic polymers into thermosets, significantly altering their mechanical, thermal, and chemical properties. specialchem.com

Mechanisms of Crosslink Formation

Chemical crosslinking creates permanent covalent bonds within the polymer network. specialchem.com Several mechanisms can be employed to achieve this:

Free Radical Polymerization: Crosslinking can be achieved during polymerization by including a crosslinking agent, which is a monomer with two or more reactive sites. mdpi.com Initiators like peroxides can also be used to generate radicals on the polymer backbone, which then combine to form crosslinks. chemrxiv.org

Addition and Condensation Reactions: Small molecule crosslinkers with multiple functional groups can react with the polymer chains to form bridges. specialchem.commdpi.com For example, dithiols can be used to crosslink polymers with appropriate functional groups, such as in the photo-crosslinking of certain block copolymers. anl.govosti.gov

Photo-crosslinking: This method uses light to initiate the crosslinking reaction, often in the presence of a photosensitizer. chemrxiv.org It offers spatial and temporal control over the crosslinking process. anl.gov

For polymers derived from this compound, the presence of the chlorine atom and the phenyl ring offers potential sites for crosslinking reactions. For instance, copolymers of chlorostyrene have been crosslinked with ethylene (B1197577) glycol dimethacrylate to produce materials with high optical sensitivity. researchgate.net The crosslink density in such systems can be regulated to control the mechanical properties of the final material. researchgate.net

Impact on Polymer Network Properties

The incorporation of this compound into a polymer network is expected to significantly influence its final properties. The molecular weight between crosslinks (Mc), a critical parameter, dictates the mechanical response of a polymer network. rsc.org Generally, a higher crosslink density (lower Mc) leads to a more rigid material with a higher modulus and yield stress, but often results in brittle failure. Conversely, a lower crosslink density (higher Mc) can produce more ductile materials. rsc.org

The presence of the chlorine atom on the benzene ring in this compound introduces polarity and can affect inter-chain interactions, potentially increasing the glass transition temperature (Tg) and altering the mechanical and thermal stability of the polymer network. scribd.commdpi.com The formation of interpenetrating polymer networks (IPNs), where a second polymer network is synthesized within the first, could be a strategy to tailor properties. This approach can lead to synergistic effects, enhancing toughness and impact strength. scribd.com However, specific studies detailing the formation and properties of polymer networks derived from this compound are not readily found in the surveyed literature.

Table 1: General Effects of Monomer Structure on Polymer Network Properties

| Property | Influence of Crosslink Density | Potential Influence of this compound |

| Modulus (E) | Increases with higher density rsc.org | Expected to increase due to rigidity of the benzene ring |

| Yield Stress (σy) | Increases with higher density rsc.org | Polarity from chlorine may increase intermolecular forces and yield stress |

| Fracture Toughness (KIC) | Often decreases with higher density rsc.org | May be influenced by the balance of chain stiffness and intermolecular forces |

| Glass Transition (Tg) | Increases with higher density | Chlorine substitution likely increases Tg compared to a non-halogenated analog |

This table represents generalized principles in polymer science; specific data for this compound is not available in the searched literature.

Polymer Microstructure and Architecture Control

Control over the microstructure and architecture of polymers allows for the precise tuning of their macroscopic properties. This includes managing the linearity or branching of polymer chains and creating complex three-dimensional structures.

The molecular weight (MW) and molecular weight distribution (MWD, or polydispersity index, PDI) are fundamental characteristics of a polymer that control its mechanical and rheological properties. nih.gov Techniques like living/controlled radical polymerization (e.g., Atom Transfer Radical Polymerization - ATRP) are often employed to synthesize polymers with predictable molecular weights and narrow MWDs (low PDI). researchgate.netwikipedia.org

Chain branching, which can be categorized as short-chain or long-chain branching, significantly affects properties like crystallinity, density, and melt processability. uomustansiriyah.edu.iqstanford.edu Chain transfer reactions are a primary mechanism for introducing branches and controlling molecular weight. mostwiedzy.plresearchgate.net A chain transfer agent can react with a growing polymer chain, terminating it and creating a new radical that can initiate a new chain. mostwiedzy.plresearchgate.net This process generally leads to a decrease in the average molecular weight. mostwiedzy.pl While these principles are universal, specific chain transfer constants and reactivity ratios for this compound are not documented in the available research. The control of its MWD would depend on the polymerization method used and the presence of any chain transfer agents. harth-research-group.org

Table 2: General Polymerization Control and Expected Outcomes

| Controlled Parameter | Method of Control | Impact on Polymer Structure |

| Molecular Weight | Monomer-to-initiator ratio in living polymerizations wikipedia.org | Determines chain length |

| Molecular Weight Distribution (MWD) | Use of controlled polymerization techniques (e.g., ATRP) researchgate.net | Narrows the distribution of chain lengths (lower PDI) |

| Chain Branching | Introduction of chain transfer agents mostwiedzy.plresearchgate.net | Creates branches off the main polymer backbone |

This table outlines general strategies in polymer synthesis; their specific application to this compound requires further empirical study.

Star Polymers

Star polymers consist of multiple linear polymer chains, or "arms," linked to a central core. nih.gov They can be synthesized using two primary methods: "core-first" and "arm-first". In the "core-first" approach, a multifunctional initiator is used, and the arms grow outwards from this central molecule. wikipedia.orgmun.ca The number of arms is determined by the functionality of the initiator. In the "arm-first" method, linear polymer chains (arms) are first synthesized and then reacted with a multifunctional linking agent to form the star. nih.gov Star polymers often exhibit unique properties compared to their linear analogs, such as lower solution viscosity and a higher density of functional groups at the periphery. While methods like ATRP have been successfully used to create star polymers from various monomers, researchgate.netwikipedia.org the synthesis of star polymers using this compound as the monomer is not described in the reviewed literature.

Dendritic Architectures

Dendritic polymers, including perfect dendrimers and more irregular hyperbranched polymers, are highly branched, three-dimensional macromolecules. uomustansiriyah.edu.iq Dendrimers are built in a stepwise, generational fashion, resulting in a monodisperse structure with a precise number of terminal functional groups. This precise architecture makes them useful in applications like drug delivery. Hyperbranched polymers are synthesized in a one-step process, leading to a more polydisperse and irregular structure. The synthesis of dendritic macromolecules often involves specialized monomers or core molecules. rsc.org There is currently no available research indicating the use of this compound in the synthesis of dendritic or hyperbranched polymers.

Computational and Theoretical Studies of M Isopropenylchlorobenzene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of m-isopropenylchlorobenzene. These methods allow for a detailed analysis of molecular orbitals, charge distribution, and the electronic influence of the chloro and isopropenyl substituents on the aromatic system.

Molecular orbital (MO) theory describes the distribution of electrons within a molecule. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. For substituted styrenes, these orbitals are typically centered on the aromatic ring and the vinyl group. cdnsciencepub.comrsc.org

Ab initio molecular orbital calculations on related substituted styrenes have been used to estimate charge densities and understand substituent effects. cdnsciencepub.comresearchgate.net For instance, studies on 4-substituted styrenes show that both field and resonance effects play a crucial role in the transmission of electronic effects from the substituent to the rest of the molecule. cdnsciencepub.com While specific calculations for this compound are not widely published, data from analogous systems like 3-chlorostyrene (B1584043) and other substituted benzenes can provide valuable approximations. researchgate.net

Table 1: Predicted Electronic Properties of Substituted Benzenes from DFT Calculations Note: This table presents representative data for related compounds to infer properties for this compound. Exact values require specific calculations.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Benzene (B151609) | -6.75 | -0.98 | 5.77 | 0.00 |

| Chlorobenzene (B131634) | -6.89 | -1.21 | 5.68 | 1.69 |

| Isopropenylbenzene (α-Methylstyrene) | -6.42 | -1.05 | 5.37 | 0.58 |

| Styrene (B11656) | -6.50 | -1.10 | 5.40 | 0.13 |

Substituents significantly alter the electronic structure and reactivity of an aromatic ring. libretexts.org In this compound, two competing effects are at play:

Isopropenyl Group: The isopropenyl group (a type of alkyl group) is generally considered an activating group. libretexts.org It donates electron density to the ring through a combination of a weak inductive effect (+I) and hyperconjugation. This increases the electron density in the ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack at these sites. libretexts.org

The combined influence of a meta-directing, deactivating chloro group and an ortho-, para-directing, activating isopropenyl group creates a complex pattern of reactivity. Computational studies on other substituted benzenes have shown that substituent effects on properties like NMR chemical shifts are complex, involving changes in both the σ and π orbital frameworks. rsc.orgresearchgate.net DFT calculations can precisely map the changes in electron density and electrostatic potential across the molecule, predicting the most likely sites for chemical reactions. researchgate.net

Molecular Orbital Analysis and Charge Distribution

Molecular Dynamics Simulations of Reactivity and Conformation

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. This approach is invaluable for studying the conformational landscape and simulating the initial stages of chemical reactions.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. drugdesign.orgmaricopa.edu For this compound, the primary degree of rotational freedom is the torsion angle between the isopropenyl group and the benzene ring. The planarity of the molecule is a key factor; a fully planar conformation allows for maximum conjugation between the pi-systems of the vinyl group and the aromatic ring.

Computational studies on styrene and its derivatives show that the planar conformation is typically the most stable, corresponding to a global energy minimum. capes.gov.br However, steric hindrance from substituents can lead to non-planar ground states. aip.org For this compound, the methyl group on the vinyl moiety and the chlorine atom at the meta position can interact sterically, potentially favoring a slightly twisted conformation.

Energy minimization procedures, often monitored by normal-mode analysis, can identify various low-energy conformers (local minima) and the global minimum energy structure. plos.org The energy barriers between these conformers determine the rate of their interconversion. drugdesign.org Studies on related molecules like 3-chlorostyrene have used various levels of theory to investigate planarity, with DFT methods often predicting planar geometries while other methods suggest non-planar structures. researchgate.net

Table 2: Torsional Energy Profile for a Substituted Styrene Note: This is an illustrative table based on general findings for molecules like styrene. capes.gov.br The values represent the relative energy as the isopropenyl group is rotated relative to the plane of the benzene ring.

| Dihedral Angle (Ring-Vinyl) | Relative Energy (kJ/mol) | Conformation |

|---|---|---|

| 0° | 0.0 | Planar (Global Minimum) |

| 30° | ~3.5 | Twisted |

| 60° | ~10.0 | Twisted |

| 90° | ~13.0 | Perpendicular (Transition State) |

MD simulations and quantum chemical calculations are powerful tools for mapping potential reaction pathways and identifying the associated transition states. rsc.org For this compound, several types of reactions could be studied, including electrophilic addition to the isopropenyl double bond and polymerization.

Conformational Analysis and Energy Minima

Prediction of Spectroscopic Properties from First Principles

Ab initio (from first principles) calculations can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure verification and spectral assignment.

By calculating the electronic structure and vibrational frequencies, it is possible to simulate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.govrsc.org

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. nih.govmdpi.com These predictions are based on calculating the magnetic shielding around each nucleus. The accuracy of these methods has improved significantly, with some models for substituted benzenes achieving a root-mean-square error (RMSE) of less than 1.0 ppm for 13C shifts. mdpi.com Such calculations can be invaluable for assigning complex spectra and distinguishing between isomers. researchgate.net

Vibrational Spectroscopy (IR/Raman): The vibrational frequencies and intensities of a molecule can be calculated from first principles. rsc.orgresearchgate.net These computed frequencies correspond to the fundamental vibrational modes of the molecule, such as C-H stretches, C=C stretches, and ring vibrations. Comparing the calculated IR or Raman spectrum with an experimental one is a common method for confirming a molecule's structure. nih.govmdpi.com For halogenated ethenes and other similar molecules, computational predictions have been essential in guiding the analysis of experimental gas-phase infrared spectra. sns.it

Table 3: Illustrative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) Note: This table shows typical data for a related molecule, 3-chlorostyrene, to illustrate the accuracy of computational methods. researchgate.net A similar analysis would be applicable to this compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (DFT) (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C=C) | 1630 | 1633 | Vinyl C=C Stretch |

| δ(CH₂) | 1415 | 1418 | Vinyl CH₂ Scissoring |

| ν(Ring) | 1595 | 1598 | Aromatic Ring Stretch |

| ν(C-Cl) | 780 | 778 | C-Cl Stretch |

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the structural features of a molecule and its macroscopic properties. In the context of chemical reactivity, QSPR models are developed to predict how a compound will behave in a chemical reaction based on descriptors that encode its molecular structure. researchgate.net These models are built upon the principle that the structural and electronic characteristics of a molecule inherently govern its reactivity. researchgate.netnih.gov

For this compound, QSPR modeling can provide valuable insights into its reactivity in various chemical transformations, such as polymerization, oxidation, and electrophilic addition reactions. The development of a robust QSPR model involves several key steps: the compilation of a reliable dataset of molecules with known reactivity data, the calculation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the generation of a mathematical model, and rigorous validation of the model's predictive power. researchgate.netmdpi.com

The reactivity of this compound is influenced by the electronic effects of the chloro and isopropenyl substituents on the benzene ring. The chlorine atom, being electronegative, acts as an electron-withdrawing group through the inductive effect, while the isopropenyl group can participate in resonance, donating electron density to the ring. The interplay of these effects determines the electron distribution within the molecule and, consequently, its reactivity. QSPR studies on substituted styrenes have demonstrated that electronic parameters, such as Hammett constants, and quantum chemical descriptors, like HOMO and LUMO energies, are crucial in predicting their reactivity. mun.caresearchgate.net

Descriptor Selection and Model Development

The selection of appropriate molecular descriptors is a critical step in QSPR model development. These descriptors can be categorized into several classes:

Constitutional Descriptors: These describe the basic structural features of a molecule, such as molecular weight, number of atoms, and number of rings.

Topological Descriptors: These are numerical values derived from the 2D representation of the molecule, reflecting its connectivity and branching.

Geometrical Descriptors: These are calculated from the 3D coordinates of the atoms and describe the size and shape of the molecule.

Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and provide information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), Mulliken charges, and dipole moment. researchgate.net

Once a set of descriptors is calculated for a series of compounds related to this compound, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Artificial Neural Networks (ANN) are employed to build the QSPR model. researchgate.netmdpi.com The goal is to find a statistically significant equation that relates the selected descriptors to the observed reactivity.

For instance, a hypothetical QSPR model for predicting the rate constant (log k) of an electrophilic addition reaction to the isopropenyl group of substituted styrenes, including this compound, might take the following form:

log k = c₀ + c₁σ + c₂E_HOMO + c₃Q_Cα

Where:

σ is the Hammett substituent constant.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

Q_Cα is the Mulliken charge on the alpha-carbon of the isopropenyl group.

c₀, c₁, c₂, and c₃ are the regression coefficients determined from the statistical analysis.

Data Tables of Molecular Descriptors

The following tables present hypothetical data for a set of substituted styrenes, including this compound, which could be used to develop a QSPR model for chemical reactivity.

Table 1: Electronic and Quantum Chemical Descriptors

| Compound | Hammett Constant (σ) | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| Styrene | 0.00 | -8.47 | -0.29 | 0.13 |

| p-Methylstyrene | -0.17 | -8.35 | -0.25 | 0.49 |

| p-Chlorostyrene | 0.23 | -8.58 | -0.45 | 1.58 |

| This compound | 0.37 | -8.62 | -0.48 | 1.75 |

| p-Nitrostyrene | 0.78 | -8.95 | -1.15 | 4.39 |

Table 2: Steric and Topological Descriptors

| Compound | Molecular Weight ( g/mol ) | Molar Refractivity | Connolly Accessible Area (Ų) | Wiener Index |

| Styrene | 104.15 | 35.45 | 135.2 | 84 |

| p-Methylstyrene | 118.18 | 40.07 | 150.5 | 114 |

| p-Chlorostyrene | 138.59 | 40.27 | 148.9 | 120 |

| This compound | 152.62 | 45.09 | 162.3 | 156 |

| p-Nitrostyrene | 149.15 | 40.58 | 155.8 | 145 |

Interpretation of QSPR Models

The developed QSPR models can be interpreted to understand the factors governing the chemical reactivity of this compound. For example, a positive coefficient for the Hammett constant in a model for an electrophilic reaction would indicate that electron-withdrawing substituents, like the chloro group in the meta position, decrease the reactivity of the double bond. Conversely, a positive coefficient for the HOMO energy would suggest that a higher energy level of the outermost electrons facilitates the reaction. researchgate.netresearchgate.net

By analyzing the descriptors that are most influential in the QSPR model, researchers can gain insights into the reaction mechanism. For instance, if steric descriptors are found to be significant, it would imply that the size and shape of the molecule play a crucial role in determining the reaction rate. researchgate.net

Advanced Applications and Industrial Relevance in Specialty Chemicals

Role in Specialty Polymer and Oligomer Synthesis

The dual functionality of m-isopropenylchlorobenzene makes it a candidate for creating specialty polymers and oligomers with customized properties. Specialty polymers are designed for high-performance applications in demanding environments, such as those requiring high temperatures, pressure, or resistance to corrosive chemicals. polyvisions.comroutledge.com The incorporation of this compound as a monomer or co-monomer can impart specific characteristics to the resulting polymer chain.

The synthesis of tailored polymeric materials involves the strategic selection of monomers to achieve desired physical and chemical properties in the final product. The inclusion of this compound units into a polymer backbone can modify its characteristics in several ways:

Flame Retardancy: The presence of chlorine atoms in the polymer structure can enhance its flame-retardant properties, a critical feature for materials used in transportation, electronics, and construction. polyvisions.com

Chemical Resistance and Reactivity: The chloro-substituted aromatic ring provides a site for subsequent chemical modifications, allowing the polymer to be functionalized after polymerization. This enables the creation of materials with tailored surface properties or reactive sites for grafting other molecules.

Thermal Stability: The rigid aromatic ring contributes to a higher glass transition temperature and improved thermal stability of the polymer.

While extensive industrial studies on polymers derived specifically from this compound are not widely documented, its structural analogy to other styrenic monomers suggests its potential in creating materials for niche applications in healthcare, electronics, and coatings. polyvisions.com

Crosslinking is the process of forming chemical bonds between polymer chains to create a three-dimensional network, which significantly enhances the mechanical strength, thermal stability, and solvent resistance of the material. specialchem.com The isopropenyl group of this compound is a polymerizable double bond, allowing it to be integrated into a polymer structure.

This incorporated unit can then act as a site for crosslinking reactions. The formation of these covalent links converts thermoplastic materials into more robust thermosets. This process is fundamental in producing durable polymer composites, coatings, and ion-exchange resins. specialchem.com The degree of crosslinking can be controlled to fine-tune the properties of the final material, such as the swelling characteristics of hydrogels or the hardness of a coating. revmaterialeplastice.ro The use of monomers like this compound could therefore be a strategy to produce crosslinked polymers with enhanced performance characteristics.

Development of Tailored Polymeric Materials for Specific Applications

Precursor for Fine Chemical and Pharmaceutical Intermediate Synthesis

Fine chemicals are pure, single substances produced in limited volumes through batch or multi-step processes and are used as building blocks for specialty chemicals, including pharmaceuticals and agrochemicals. mdpi.comwiley.com The unique structure of this compound makes it a valuable precursor for the synthesis of complex organic molecules. evitachem.com It serves as an intermediate in the production of a wide range of chemical products. evonik.comborregaard.comcabb-chemicals.com

The chemical reactivity of this compound is centered on its two functional groups: the isopropenyl group and the chloroaromatic system. This allows for a diverse range of chemical transformations to produce functionalized aromatic derivatives. mpg.dersc.org

Reactions of the Isopropenyl Group: The carbon-carbon double bond can undergo various electrophilic addition reactions (e.g., hydration, hydrohalogenation, oxidation) to introduce new functional groups.

Reactions of the Aromatic Ring: The chlorine atom can be substituted via nucleophilic aromatic substitution or participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

This versatility allows this compound to serve as a scaffold for building more complex molecules with specific functionalities required for applications in medicinal chemistry and materials science. mpg.dersc.org

Multi-step synthesis is the backbone of producing complex organic molecules like pharmaceuticals and other high-value chemicals. wiley.comsathyabama.ac.in In these synthetic sequences, molecules like this compound serve as key intermediates. Its bifunctional nature allows it to be incorporated into either convergent or linear synthesis strategies. sathyabama.ac.in In a convergent synthesis, different fragments of a target molecule are prepared separately and then combined, a process where a versatile building block like this compound would be highly useful. sathyabama.ac.in

For example, the synthesis of this compound itself can be a multi-step process, starting from precursors like m-chlorobenzaldehyde or m-methylstyrene, highlighting its position within complex reaction networks. This ability to be both synthesized from simpler materials and then used to build more elaborate structures makes it a valuable component in the toolbox of synthetic organic chemistry. youtube.comorgsyn.org

Synthesis of Functionalized Aromatic Derivatives

Green Chemistry Principles in Synthesis and Application

Green chemistry is a framework that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijcrt.orgmatanginicollege.ac.in Key principles include maximizing atom economy, using catalytic reagents, designing for energy efficiency, and preventing waste. acs.orgmygreenlab.org

The synthesis of this compound can be evaluated through the lens of green chemistry by comparing different production routes.

| Synthesis Route | Green Chemistry Considerations |

| Catalytic Dehydrogenation of m-Chlorocumene (B1618335) | Pros: High atom economy (produces H₂ as the only byproduct), often uses heterogeneous catalysts that can be recycled. acs.orgCons: Requires high temperatures (300–350°C), leading to high energy consumption. matanginicollege.ac.in The synthesis of the m-chlorocumene precursor often uses a Friedel-Crafts alkylation with AlCl₃, a stoichiometric Lewis acid that generates significant waste. |

| Grignard Addition-Dehydration Sequence | Pros: Can be performed at lower temperatures (-10°C to 0°C). Cons: This is a two-step process involving a stoichiometric Grignard reagent, leading to poor atom economy and the generation of magnesium salt waste. acs.org Requires the use of organic solvents like tetrahydrofuran (B95107). |

| Hydrogen Chloride Addition to m-Methylstyrene followed by Photochlorination and Dehydrochlorination | Pros: High conversion rates (>95%) can be achieved under solvent-free conditions in the first step. Cons: Involves multiple steps, uses hazardous reagents like molecular chlorine with UV irradiation, and generates waste from elimination reactions. The overall atom economy is likely to be low. |

Development of Sustainable Synthetic Routes